2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid
Overview
Description
2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated and fluorinated phenyl ring, an isoxazole ring, and an amino acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Phenyl Ring: The chlorinated and fluorinated phenyl ring is introduced via a nucleophilic aromatic substitution reaction.
Coupling with Amino Acid: The final step involves coupling the isoxazole derivative with glycine or another amino acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its amino acid moiety. It may also serve as a probe for investigating cellular processes involving isoxazole derivatives.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the isoxazole and phenyl rings.
Mechanism of Action
The mechanism of action of 2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s isoxazole ring can participate in hydrogen bonding and π-π interactions, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid
- 2-({[3-(2-Fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid
- 2-({[3-(2-Chloro-4-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid
Uniqueness
Compared to similar compounds, 2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O4/c1-6-10(13(20)16-5-9(18)19)12(17-21-6)11-7(14)3-2-4-8(11)15/h2-4H,5H2,1H3,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPQJAUMYTQMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866150-92-7 | |
Record name | N-[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5YPU3B2FR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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